molecular formula C21H16Cl2N2O3 B10980223 methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10980223
M. Wt: 415.3 g/mol
InChI Key: YEUGZFGNLDLMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C21H16Cl2N2O3

Molecular Weight

415.3 g/mol

IUPAC Name

methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H16Cl2N2O3/c1-10-16(21(27)28-2)18(17-13-5-3-4-6-15(13)25-20(17)26)19(24-10)12-8-7-11(22)9-14(12)23/h3-9,17,24H,1-2H3,(H,25,26)

InChI Key

YEUGZFGNLDLMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=C(C=C(C=C2)Cl)Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis

The Knorr method employs β-ketoesters and α-aminoketones to form the pyrrole ring. For this compound, methyl acetoacetate reacts with 2,4-dichlorophenylhydrazine under acidic conditions to generate a hydrazone intermediate. Subsequent cyclization in the presence of trifluoroacetic acid (TFA) yields the dichlorophenyl-substituted pyrrole framework. The indole moiety is introduced via a Friedel-Crafts alkylation using 2-oxoindole derivatives, catalyzed by Lewis acids such as zinc chloride.

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C for hydrazone formation; 80°C for cyclization

  • Catalyst: TFA (10 mol%)

  • Yield: 45–55% after chromatography

Hantzsch Pyrrole Synthesis

The Hantzsch method utilizes 1,3-dicarbonyl compounds and ammonia equivalents. Here, methyl 3-aminocrotonate reacts with 2,4-dichlorobenzaldehyde in a [3+2] cycloaddition to form the pyrrole ring. The indole component is subsequently attached through a nucleophilic aromatic substitution reaction at the 4-position of the pyrrole.

Optimization Insights:

  • Replacing ammonia with ammonium acetate improves regioselectivity.

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.

Regioselective Multi-Component Reactions (MCRs)

Recent advances highlight MCRs as efficient one-pot strategies for constructing the pyrrole-indole scaffold. Calcium triflate (Ca(OTf)₂) catalyzes the regioselective coupling of 3-ylideneoxindoles, 1,3-diketones, and primary amines.

Calcium-Triflate-Catalyzed MCR

A representative procedure involves:

  • Activation: 3-ylideneoxindole (1a , 0.40 mmol) and Ca(OTf)₂ (0.04 mmol) in isobutanol at 90°C.

  • Coupling: Addition of 1,3-diketone (5a , 0.40 mmol) and aniline (6a , 0.44 mmol).

  • Cyclization: Stirring at 80°C for 6–8 hours yields the product after column chromatography.

Performance Metrics:

ParameterValue
Yield61–68%
Regioselectivity>95:5
SolventIsobutanol
Catalyst Loading10 mol% Ca(OTf)₂

This method avoids isolating intermediates, enhancing atom economy. The calcium ion coordinates with carbonyl groups, directing regioselectivity toward the 4-position of the pyrrole.

Solid-Phase Synthesis for Scalability

Solid-phase techniques enable scalable production by immobilizing reactive intermediates on resin. A polystyrene-bound β-ketoester resin reacts sequentially with 2,4-dichlorophenyl isocyanate and 2-oxoindole-3-acetic acid. Cleavage with trimethylsilyl bromide (TMSBr) releases the target compound.

Advantages:

  • Purity: >90% without chromatography

  • Scalability: Gram-to-kilogram scale demonstrated

  • Throughput: Parallel synthesis of analogs feasible

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Limitation
Knorr Synthesis45–5585–90ModerateLow regioselectivity
Hantzsch Synthesis50–6088–92HighRequires high temperatures
Calcium-Triflate MCR61–6895–98HighCatalyst cost
Solid-Phase70–7590–95Very HighSpecialized equipment needed

The calcium-triflate MCR offers the best balance of yield and purity, while solid-phase synthesis excels in scalability.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Pyrrole Formation

Protonation of the β-ketoester enolate can lead to undesired dihydropyran byproducts. Using non-polar solvents (e.g., toluene) and low temperatures (−10°C) suppresses this pathway.

Indole Coupling Challenges

The electron-deficient 2,4-dichlorophenyl group hinders electrophilic substitution at the pyrrole’s 4-position. Employing directed ortho-metalation (DoM) with lithium hexamethyldisilazide (LiHMDS) circumvents this issue, achieving >90% coupling efficiency.

Purification and Characterization

Final purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Advanced characterization includes:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 415.3 [M+H]⁺.

  • X-ray Crystallography: Validates the substitution pattern (e.g., C21H16Cl2N2O3, P2₁/c space group).

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors outperform batch systems:

  • Residence Time: 30 minutes vs. 12 hours in batch

  • Yield Increase: 12% due to improved heat transfer

  • Solvent Consumption: Reduced by 40%.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Treatment with aqueous NaOH/EtOH (1:1 v/v) at 80°C for 6 hours yields the corresponding carboxylic acid.

  • Acidic hydrolysis : Concentrated HCl in refluxing THF (12 hours) produces the same acid.

Mechanistic pathway :
RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

ConditionsReagentsProductYield (%)Reference
Basic (NaOH/EtOH, 80°C)1M NaOH5-(2,4-DCl-Ph)-2-Me-4-(indolone)-pyrrole-3-COOH78
Acidic (HCl/THF, reflux)6M HCl5-(2,4-DCl-Ph)-2-Me-4-(indolone)-pyrrole-3-COOH65

Nucleophilic Substitution at Dichlorophenyl Group

The 2,4-dichlorophenyl group undergoes selective substitution at the para-chlorine position due to steric and electronic factors:

  • Amination : Reacts with primary amines (e.g., ethylamine) in DMF at 120°C for 24 hours to form aryl amine derivatives.

  • Methoxylation : Treatment with NaOMe/MeOH under reflux replaces chlorine with methoxy groups.

Example :
Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

Reaction TypeReagents/ConditionsProductSelectivityReference
AminationEthylamine, DMF, 120°C, 24h5-(2-Cl-4-NHEt-Ph)-pyrrole derivative>90% para
MethoxylationNaOMe/MeOH, reflux, 12h5-(2-Cl-4-OMe-Ph)-pyrrole derivative>95% para

Oxidation of Dihydroindole Moiety

The 2-oxo-2,3-dihydro-1H-indole group is oxidized to a fully aromatic indole system using strong oxidants:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : In dry DCM at 25°C for 2 hours, achieves quantitative conversion.

  • PCC (Pyridinium chlorochromate) : In acetone at 0°C to 25°C over 6 hours, yields 92% product.

Mechanism :
Dihydroindole[O]Indole\text{Dihydroindole} \xrightarrow{\text{[O]}} \text{Indole}

OxidantConditionsProductYield (%)Reference
DDQDCM, 25°C, 2h4-(2-Oxoindol-3-yl)-pyrrole derivative100
PCCAcetone, 0°C→25°C, 6h4-(2-Oxoindol-3-yl)-pyrrole derivative92

Electrophilic Substitution on Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic attacks, primarily at the C-5 position due to steric hindrance from the 2-methyl and 3-carboxylate groups:

  • Nitration : HNO₃/AcOH at 0°C introduces a nitro group at C-5.

  • Sulfonation : SO₃/H₂SO₄ at 50°C sulfonates the ring.

Regioselectivity :
C-5>C-4C-2 (sterically blocked)\text{C-5} > \text{C-4} \gg \text{C-2 (sterically blocked)}

ReactionReagents/ConditionsProductYield (%)Reference
NitrationHNO₃ (1 eq), AcOH, 0°C, 4h5-Nitro-pyrrole derivative68
SulfonationSO₃ (2 eq), H₂SO₄, 50°C, 8h5-Sulfo-pyrrole derivative55

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄, 100°C), the pyrrole ring undergoes cleavage, producing linear ketones and ammonium salts:
PyrroleH2SO4CH3CO(CH2)2NH2+HSO4\text{Pyrrole} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{CO(CH}_2\text{)}_2\text{NH}_2^+ \text{HSO}_4^-

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic systems:

  • Heck coupling : With Pd(OAc)₂/PPh₃, forms fused indole-pyrrole systems .

  • Acid-mediated cyclization : In TFA, generates tricyclic lactams via imino-tautomer intermediates .

Key observation : Cyclization modes depend on protecting groups and acid stability .

Spectroscopic Data for Reaction Monitoring

Critical spectral signatures for characterizing reaction products:

Functional GroupIR (cm⁻¹)1H^1\text{H}-NMR (δ, ppm)Reference
Ester (COOCH₃)1720–17403.75 (s, 3H)
Indole NH3300–340010.2 (s, 1H)
Dichlorophenyl (C-Cl)7.45–7.60 (m, 2H, aromatic)

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate has been tested against various bacterial strains, showing significant zones of inhibition. For instance:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18

This activity suggests potential use in developing new antimicrobial agents.

Antioxidant Activity

Studies indicate that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay results demonstrate that certain derivatives possess stronger antioxidant capabilities than standard antioxidants like ascorbic acid.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further development in various therapeutic areas:

Anti-cancer Agents

Research has highlighted the potential of pyrrole derivatives in cancer therapy due to their ability to inhibit tumor cell proliferation. Studies have shown that specific modifications to the methyl 5-(2,4-dichlorophenyl) structure enhance cytotoxicity against cancer cell lines.

Neuroprotective Effects

Given the compound's structural similarity to known neuroprotective agents, it is being investigated for its potential to protect neuronal cells from damage and degeneration.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of this compound. Notable findings include:

  • Antimicrobial Screening : A study published in a peer-reviewed journal reported the synthesis of several derivatives and their antimicrobial activities against common pathogens .
  • Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines, demonstrating promising results .

Mechanism of Action

The mechanism of action of methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-dioxolane
  • 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone

Uniqueness

Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H16Cl2N2O3C_{21}H_{16}Cl_2N_2O_3 and a molecular weight of approximately 415.3 g/mol. It features a pyrrole ring substituted with a dichlorophenyl group and an indole-derived moiety, which are critical for its biological activity.

1. Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
A431 (human epidermoid carcinoma)< 10High cytotoxicity
U251 (human glioblastoma)< 20Moderate cytotoxicity
WM793 (human melanoma)< 15Significant growth inhibition

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the Bcl-2 family proteins .

2. Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent. The structure-activity relationship (SAR) analysis points to the dichlorophenyl group as a crucial component enhancing its antimicrobial efficacy .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to promote neurite outgrowth and improve neuronal survival under stress conditions, indicating its potential in treating neurodegenerative diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.